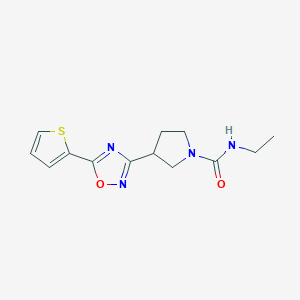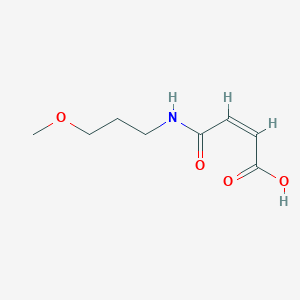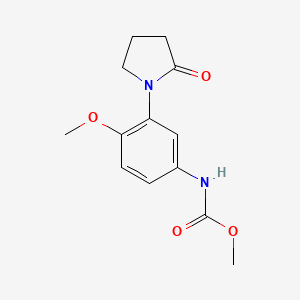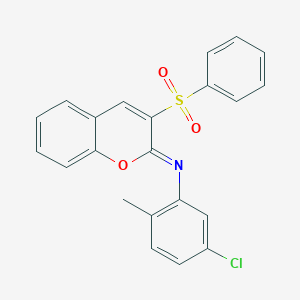
N-ethyl-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide, also known as THIP, is a compound that has been extensively studied for its potential use in scientific research. THIP is a GABA(A) receptor agonist, which means that it binds to and activates the GABA(A) receptor in the brain. This receptor is involved in the regulation of anxiety, sleep, and other neurological functions. In
科学的研究の応用
N-ethyl-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide has been used extensively in scientific research to study the GABA(A) receptor and its role in neurological function. Studies have shown that this compound can modulate the activity of the GABA(A) receptor, leading to anxiolytic and sedative effects. This compound has also been studied for its potential use in the treatment of epilepsy, as it can enhance the inhibitory effects of GABA on neuronal activity.
作用機序
N-ethyl-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide binds to the GABA(A) receptor and enhances the activity of the receptor by increasing the frequency of the opening of the chloride ion channel. This leads to an increase in the inhibitory effects of GABA on neuronal activity, resulting in anxiolytic and sedative effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and sedative effects in animal models. It has also been shown to enhance the inhibitory effects of GABA on neuronal activity, leading to potential use in the treatment of epilepsy. This compound has also been shown to have effects on the circadian rhythm, with studies showing that it can modulate the activity of the suprachiasmatic nucleus, which regulates the sleep-wake cycle.
実験室実験の利点と制限
N-ethyl-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide has several advantages for use in lab experiments, including its high potency and specificity for the GABA(A) receptor. However, this compound can be difficult to work with due to its low solubility in water and its tendency to form aggregates. Additionally, this compound has a short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several potential future directions for the study of N-ethyl-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide. One area of research is the development of more potent and selective GABA(A) receptor agonists, which could have potential therapeutic applications in the treatment of anxiety, sleep disorders, and epilepsy. Another area of research is the study of the long-term effects of this compound on neurological function and behavior. Finally, the development of new methods for the synthesis and formulation of this compound could lead to improvements in its use in scientific research.
合成法
The synthesis of N-ethyl-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide involves several steps, including the reaction of 2-amino-5-(thiophen-2-yl)-1,3,4-oxadiazole with N-ethylpyrrolidine-2-carboxylic acid chloride. The resulting compound is then treated with ammonia to yield this compound. This synthesis method has been optimized to produce high yields and purity of this compound.
特性
IUPAC Name |
N-ethyl-3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-2-14-13(18)17-6-5-9(8-17)11-15-12(19-16-11)10-4-3-7-20-10/h3-4,7,9H,2,5-6,8H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFJSOGGTKXNSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(C1)C2=NOC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2-Aminoethoxy)ethyl]pyrrole-2,5-dione](/img/structure/B2909953.png)

![Methyl 2-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]benzoate](/img/structure/B2909957.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2909959.png)

![2-Chloro-N-[(2-sulfamoylthiophen-3-yl)methyl]acetamide](/img/structure/B2909963.png)
![[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzenesulfonate](/img/structure/B2909964.png)





![1-(3,4-dimethylphenyl)-4-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2909973.png)
![3,3-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)butanamide](/img/structure/B2909976.png)